Product packaging for O-Demethylmetoprolol(Cat. No.:CAS No. 62572-94-5)

O-Demethylmetoprolol

Cat. No.: B022154
CAS No.: 62572-94-5
M. Wt: 253.34 g/mol
InChI Key: CUKXSBOAIJILRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

pharmacologically active urinary metoprolol metabolite 5 to 10X less potent than metoprolol;  structure in first source;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO3 B022154 O-Demethylmetoprolol CAS No. 62572-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978153
Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62572-94-5
Record name O-Demethylmetoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62572-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethylmetoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62572-94-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-DEMETHYLMETOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzyme Kinetics of O Desmethyl Metoprolol Formation

The creation of O-Desmethyl Metoprolol (B1676517) is a critical step in the metabolism of its parent compound, Metoprolol. This process is predominantly managed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

O-demethylation represents one of the three principal metabolic pathways for Metoprolol, alongside α-hydroxylation and N-dealkylation. pharmgkb.orgnih.gov This specific reaction, which results in O-Desmethyl Metoprolol, accounts for a substantial portion of Metoprolol's breakdown, with the resulting metabolite and its subsequent oxidation products constituting approximately 65% of an oral dose recovered in urine. pharmgkb.orgdrugbank.com

The primary enzyme responsible for this O-demethylation is CYP2D6. pharmgkb.orgdrugbank.comnih.gov The activity of this enzyme is crucial and subject to significant genetic variation among individuals, which can influence the rate of O-Desmethyl Metoprolol formation. nih.gov While CYP2D6 is the main catalyst, other enzymes also participate. Inhibition studies using human liver microsomes have demonstrated that CYP3A4, CYP2B6, and CYP2C9 collectively contribute to about 19% of the O-demethylation of Metoprolol. drugbank.comnih.gov After accounting for the inhibition of CYP2D6, a residual 19% of O-demethylation activity remains, underscoring the role of these other CYP enzymes. pharmgkb.orgdrugbank.com

Table 1: Contribution of CYP Enzymes to Metoprolol O-demethylation

Enzyme Contribution to O-demethylation
CYP2D6 Primary enzyme, responsible for ~81% of the pathway.
CYP3A4, CYP2B6, CYP2C9 Collectively contribute ~19%. drugbank.comnih.gov

Non Cyp Mediated Pathways for O Desmethyl Metoprolol

Current scientific literature indicates that the metabolism of Metoprolol (B1676517) is almost entirely mediated by CYP enzymes. pharmgkb.org Extensive research into the biotransformation of Metoprolol has consistently highlighted the central role of the cytochrome P450 system, particularly for the O-demethylation pathway that produces O-Desmethyl Metoprolol. To date, significant non-CYP mediated pathways for the formation of this specific metabolite have not been identified. It is estimated that approximately 100% of the total metabolism of Metoprolol involves CYP enzymes. pharmgkb.org

Pharmacokinetic and Pharmacodynamic Characterization of O Desmethyl Metoprolol

Absorption, Distribution, and Elimination of O-Desmethyl Metoprolol (B1676517)

Systemic Exposure and Plasma Concentrations of O-Desmethyl Metoprolol

Following oral administration of metoprolol, O-Desmethyl Metoprolol is formed and circulates in the plasma. One study reported the maximum unbound plasma concentration (Cmax) of O-Desmethyl Metoprolol to be 16.93 ± 1.70 ng/mL. researchgate.net The area under the plasma concentration-time curve (AUC) for O-Desmethyl Metoprolol has been found to be significant, with a metabolite to parent drug AUC ratio (AUCm/AUCp) of ≥0.25. researchgate.net This indicates a notable systemic exposure to this metabolite.

The formation of O-Desmethyl Metoprolol is a key step in the metabolic pathway of metoprolol, which is primarily mediated by the CYP2D6 enzyme. pharmgkb.orgnih.gov The subsequent step involves the rapid oxidation of O-Desmethyl Metoprolol to metoprolol acid, which is an inactive carboxylic acid metabolite and the primary metabolite found in human urine. pharmgkb.org

A study involving healthy volunteers who received a 100mg oral dose of metoprolol established a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify metoprolol and its metabolites. researchgate.net The assay was linear over a concentration range of 2.5-300 ng/mL for the metabolites in both plasma and urine. researchgate.net

Table 1: Pharmacokinetic Parameters of O-Desmethyl Metoprolol

ParameterValueReference
Unbound Plasma Cmax16.93 ± 1.70 ng/mL researchgate.net
AUCm/AUCp Ratio≥0.25 researchgate.net
Assay Linearity (Plasma & Urine)2.5-300 ng/mL researchgate.net

Tissue Distribution of O-Desmethyl Metoprolol in Preclinical Models

Preclinical studies in mice and rats have provided insights into the tissue distribution of metoprolol and its metabolites. Following administration, metoprolol and its metabolites are rapidly distributed to various tissues, including the liver, kidney, gall bladder, urinary bladder, salivary glands, spleen, and lungs. capes.gov.br In pregnant mice, metoprolol and/or its metabolites were found to cross the placental barrier, leading to moderate concentrations in the fetus. capes.gov.br

Excretion Pathways of O-Desmethyl Metoprolol and its Subsequent Metabolites

The primary route of excretion for metoprolol and its metabolites is through the kidneys into the urine. pharmgkb.orgnih.gov Approximately 85% of metoprolol metabolites are excreted in the urine. nih.gov O-Desmethyl Metoprolol itself is a transient metabolite that undergoes further rapid oxidation to form metoprolol acid, which is the main metabolite excreted in the urine of humans. pharmgkb.org

Metabolomic analyses of urine samples have been used to identify metoprolol and its related metabolites, including O-Desmethyl Metoprolol. researchgate.netnih.gov The abundance of these metabolites in urine can be indicative of the patient's CYP2D6 genotype. nih.gov

Influence of Physiological and Pathophysiological States on O-Desmethyl Metoprolol Pharmacokinetics

Impact of Hepatic Impairment on O-Desmethyl Metoprolol Pharmacokinetics

Since metoprolol is extensively metabolized in the liver, hepatic impairment can significantly alter its pharmacokinetics and, consequently, the formation and elimination of its metabolites like O-Desmethyl Metoprolol. nih.gov Patients with liver cirrhosis have shown a higher systemic availability of metoprolol compared to healthy individuals. nih.gov

A study in rats with non-alcoholic fatty liver disease (NAFLD) induced by an orotic acid-containing diet demonstrated a decrease in hepatic CYP2D activity. ualberta.canih.gov This led to a significant increase in the total area under the plasma concentration-time curve (AUC) of metoprolol after oral administration. ualberta.canih.gov Concurrently, the formation ratios of its metabolites were decreased, with the AUCDMM/AUCMetoprolol ratio decreasing by 42.8%. ualberta.canih.gov These changes were correlated with the severity of liver steatosis. ualberta.canih.gov This suggests that in conditions of hepatic impairment, the formation of O-Desmethyl Metoprolol is reduced due to decreased metabolic activity of CYP2D enzymes. ualberta.ca

Table 2: Effect of NAFLD on Metoprolol and O-Desmethyl Metoprolol Pharmacokinetics in Rats (Oral Administration)

ParameterChange in NAFLD RatsReference
Metoprolol AUCIncreased by 127% ualberta.canih.gov
AUCDMM/AUCMetoprolol RatioDecreased by 42.8% ualberta.canih.gov

Pharmacokinetics of O-Desmethyl Metoprolol in Specific Populations

The pharmacokinetics of metoprolol and its metabolites can be influenced by factors such as age and genetic polymorphisms. In geriatric patients, physiological changes such as reduced hepatic blood flow and decreased renal function can affect drug metabolism and clearance. nih.gov One study noted that while plasma concentrations of metoprolol were similar in young and elderly volunteers after a single dose, the concentrations of the active metabolite, α-hydroxymetoprolol, were about twice as high in the elderly. nih.gov The study also measured O-demethylmetoprolol in urine but did not find a significant age-related difference in its excretion. nih.gov

The safety and efficacy of metoprolol in pediatric patients have not been fully established, and its pharmacokinetics may differ from adults due to developmental factors. nih.gov Limited data from pediatric hypertensive patients suggest that the pharmacokinetic profile of metoprolol is comparable to that in adults. sukl.gov.cz However, specific data on O-Desmethyl Metoprolol pharmacokinetics in this population is scarce. Physiologically based pharmacokinetic (PBPK) modeling is a tool that can be used to predict the pharmacokinetics of metoprolol and its metabolites in special populations, including pediatrics and geriatrics. mdpi.com

Influence of Age and Genetic Factors on O-Desmethyl Metoprolol Disposition

The formation and subsequent elimination of O-Desmethyl Metoprolol, an active metabolite of Metoprolol, are significantly impacted by both physiological changes associated with aging and hereditary variations in drug-metabolizing enzymes. nih.govnih.gov

Influence of Age:

Studies investigating the impact of age on the pharmacokinetics of Metoprolol's metabolites have yielded noteworthy findings. Research comparing healthy young and elderly volunteers has shown that while plasma concentrations of the parent drug, Metoprolol, remain similar between the two groups, the concentrations of the pharmacologically active metabolite, O-Desmethyl Metoprolol (also referred to as H119/66), are approximately twice as high in the elderly. nih.govnih.gov This suggests that the metabolic pathways responsible for the further breakdown or elimination of O-Desmethyl Metoprolol may be reduced in an older population.

Influence of Genetic Factors:

The disposition of O-Desmethyl Metoprolol is critically dependent on genetic polymorphisms, particularly within the gene for the cytochrome P450 2D6 (CYP2D6) enzyme. caymanchem.combiomol.com Metoprolol is extensively metabolized in the liver, with the O-demethylation pathway leading to the formation of O-Desmethyl Metoprolol being primarily catalyzed by CYP2D6. mdpi.comnih.govualberta.ca

The activity of the CYP2D6 enzyme varies considerably across the population due to its highly polymorphic nature, leading to distinct metabolizer phenotypes:

Poor Metabolizers (PMs): Individuals with deficient or absent CYP2D6 activity.

Intermediate Metabolizers (IMs): Individuals with decreased enzyme activity.

Normal Metabolizers (NMs): Also known as Extensive Metabolizers (EMs), these individuals have fully functional CYP2D6 activity.

Ultrarapid Metabolizers (UMs): Individuals with increased enzyme activity, often due to gene duplication.

This genetic variability has a profound effect on the plasma concentrations of Metoprolol. PMs exhibit significantly reduced clearance of Metoprolol, resulting in plasma concentrations that can be 4.9-fold higher than in non-PMs given the same dose. nih.govtandfonline.com This leads to a more pronounced pharmacodynamic response, including greater reductions in heart rate and blood pressure in PMs. tandfonline.com

Consequently, the formation of O-Desmethyl Metoprolol is directly linked to an individual's CYP2D6 genotype. In PMs, where the O-demethylation pathway is impaired, the formation of O-Desmethyl Metoprolol is expected to be significantly lower compared to NMs. Conversely, in NMs and UMs, the conversion of Metoprolol to O-Desmethyl Metoprolol is more efficient. psu.edu Studies in rats with reduced CYP2D activity have supported this, showing significantly decreased metabolite formation ratios (AUCDMM/AUCMetoprolol). nih.gov While direct pharmacokinetic data for O-Desmethyl Metoprolol across different human CYP2D6 phenotypes is not extensively detailed, the metabolite-to-parent drug ratio serves as a key indicator of enzyme activity. nih.gov

Table 1: Influence of CYP2D6 Phenotype on Metoprolol Metabolism
CYP2D6 PhenotypeRelative Enzyme ActivityExpected Metoprolol Plasma LevelExpected O-Desmethyl Metoprolol Formation
Poor Metabolizer (PM)None/Very LowSignificantly IncreasedSignificantly Decreased
Intermediate Metabolizer (IM)DecreasedIncreasedDecreased
Normal Metabolizer (NM/EM)NormalBaselineNormal
Ultrarapid Metabolizer (UM)IncreasedDecreasedIncreased

Pharmacological Activity and Receptor Interactions of O-Desmethyl Metoprolol

The pharmacological profile of O-Desmethyl Metoprolol has been a subject of investigation, with some conflicting reports in the literature regarding its clinical significance.

Evaluation of Potential Receptor Antagonist or Agonist Activity

The available evidence points towards O-Desmethyl Metoprolol acting as a beta-receptor antagonist. Its characterization as an "active" metabolite with "inhibitory" properties, derived from a known beta-blocker, supports this classification. nih.govbiosynth.com There is no evidence from the reviewed literature to suggest that O-Desmethyl Metoprolol possesses any beta-agonist (stimulatory) activity. The primary discussion revolves around the potency of its antagonist effects, not its fundamental mechanism as an antagonist.

Table 2: Summary of Pharmacological Activity for O-Desmethyl Metoprolol
AttributeFindingSource Citation
Receptor InteractionMetabolite of a β1-adrenergic receptor antagonist. caymanchem.combiomol.com
Pharmacological ActivityDescribed as a pharmacologically active metabolite. nih.govnih.gov
Described as having negligible pharmacological activity. tandfonline.commedsafe.govt.nzfda.gov
Receptor Activity TypeExhibits inhibitory (antagonist) effects at beta-receptors. biosynth.com
Receptor Affinity (Ki)Specific quantitative data not available in cited literature.N/A
Comparative PotencyDirect comparison data with parent Metoprolol is not available.N/A

Toxicological Investigations of O Desmethyl Metoprolol

In Vitro Toxicological Assays and Cellular Responses

Mechanisms of Cellular Toxicity Induced by O-Desmethyl Metoprolol (B1676517)

The precise cellular mechanisms of toxicity for O-Desmethyl Metoprolol have not been fully elucidated. However, research into the metabolism of metoprolol suggests that the formation of reactive metabolites could be a contributing factor to cellular toxicity acs.org. The process of O-demethylation, which produces O-Desmethyl Metoprolol, is a primary metabolic pathway catalyzed by the cytochrome P450 enzyme CYP2D6 acs.orgclinpgx.org.

Drug-induced cellular toxicity can often be attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress nih.govmdpi.comjvsmedicscorner.com. This can result in damage to cellular components such as lipids, proteins, and DNA. Studies on aquatic organisms exposed to metoprolol have indicated the induction of oxidative stress. For example, in the freshwater mussel Dreissena polymorpha, exposure to metoprolol resulted in the up-regulation of antioxidant enzymes like catalase and superoxide (B77818) dismutase, suggesting a cellular response to oxidative stress researchgate.net. Furthermore, research in carp (B13450389) has shown that both metoprolol and its metabolite, O-Desmethyl Metoprolol, can induce oxidative stress biomarkers researchgate.net. These findings suggest that a potential mechanism of cellular toxicity for O-Desmethyl Metoprolol could involve the induction of oxidative stress.

Preclinical Toxicology Studies of O-Desmethyl Metoprolol

Acute and Subchronic Toxicity Assessments

Specific preclinical studies detailing the acute and subchronic toxicity of isolated O-Desmethyl Metoprolol are limited. However, toxicological data is available through classification systems. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), O-Desmethyl Metoprolol is classified as Acute Toxicity 4 (Oral), with the hazard statement "Harmful if swallowed" nih.gov.

For the parent drug, metoprolol, the acute oral LD50 in rats has been reported to be in the range of 3090 to 4670 mg/kg drugbank.com. Regulatory submissions for metoprolol include a range of acute toxicity studies in multiple species fda.gov. While the acute lethal dose of metoprolol in humans is not known, these preclinical data provide a benchmark for its toxicity medcentral.com. It is generally understood that O-Desmethyl Metoprolol is less potent than its parent compound.

Table 2: Acute Oral Toxicity Data for Metoprolol

SpeciesLD50 Range (mg/kg)
Rat3090 - 4670
Data for the parent compound, metoprolol. drugbank.com

Organ-Specific Toxicity of O-Desmethyl Metoprolol, with Emphasis on Hepatic and Renal Systems

The organ-specific toxicity of O-Desmethyl Metoprolol is intrinsically linked to the metabolism and excretion of metoprolol.

Renal System: The kidneys are the primary route of excretion for metoprolol and its metabolites clinpgx.orgnih.govijfmts.com. Despite this, metoprolol's elimination is not significantly dependent on renal function, and it is generally considered safe for use in patients with renal impairment nih.gov. This suggests a low level of direct nephrotoxicity for both the parent drug and its metabolites, including O-Desmethyl Metoprolol. However, any substance that is cleared by the kidneys has the potential to cause damage, especially with long-term use or in susceptible individuals nih.govvirginia.edu. A study in carp demonstrated the uptake of both metoprolol and O-Desmethyl Metoprolol in the gills and liver, indicating systemic distribution that would include exposure to the kidneys researchgate.net.

Oxidative Stress Induction by O-Desmethyl Metoprolol and its Related Mechanisms

There is growing evidence to suggest that oxidative stress may be a mechanism involved in the toxicological effects of metoprolol and its metabolites. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defense systems to neutralize them nih.govjvsmedicscorner.com.

Studies in non-target aquatic organisms have provided indirect evidence for oxidative stress induction. In the freshwater mussel Dreissena polymorpha, exposure to metoprolol led to an upregulation of genes for the antioxidant enzymes catalase and superoxide dismutase (SOD) in the digestive gland researchgate.net. SODs are enzymes that catalyze the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen mdpi.comnih.govnih.gov. An increase in the expression of these enzymes is a common cellular response to combat oxidative stress.

Furthermore, a study on carp indicated that both metoprolol and its metabolite, O-Desmethyl Metoprolol, induce biomarkers of oxidative stress researchgate.net. The formation of reactive metabolites during the metabolism of metoprolol is a potential source of ROS generation acs.org. These reactive species can lead to cellular damage if not adequately detoxified by the antioxidant systems.

Ecotoxicological Considerations of O-Desmethyl Metoprolol

O-Desmethyl Metoprolol (ODM) is recognized as a major active metabolite of the widely prescribed β1-adrenergic receptor blocker, Metoprolol. glpbio.comchemicalbook.com Formed through the metabolism of Metoprolol in the liver, ODM enters aquatic ecosystems primarily through the discharge of treated wastewater containing human excreta. glpbio.com While the environmental fate and effects of the parent compound, Metoprolol, have been the subject of numerous studies, research focusing specifically on the ecotoxicological profile of O-Desmethyl Metoprolol is notably limited. An environmental risk assessment for Metoprolol by AstraZeneca acknowledges that little is known about the ecotoxicity of its metabolites. astrazeneca.com For assessment purposes, a worst-case scenario is often assumed, where the metabolites possess the same ecotoxicity as the parent compound. astrazeneca.com

Environmental Occurrence and Persistence of O-Desmethyl Metoprolol in Aquatic Systems

The presence of O-Desmethyl Metoprolol in aquatic environments is directly linked to the consumption and subsequent excretion of Metoprolol. Incomplete removal of Metoprolol and its metabolites in municipal sewage treatment plants leads to their release into surface waters. nih.gov While the parent drug, Metoprolol, is frequently detected in wastewater effluents and river water at concentrations ranging from nanograms to micrograms per liter, specific quantitative data on the environmental concentrations of O-Desmethyl Metoprolol are not widely reported in scientific literature. nih.govcore.ac.uk

The persistence of a compound in the environment is a key factor in its potential to cause long-term ecological effects. Studies on the parent compound show that Metoprolol is not readily biodegradable, indicating a potential for persistence in aquatic systems. astrazeneca.com However, the specific degradation kinetics and environmental half-life of O-Desmethyl Metoprolol have not been extensively studied. A Safety Data Sheet for the compound includes a hazard statement that it "May cause long lasting harmful effects to aquatic life," which suggests a potential for persistence, though specific experimental data to support this is limited. scbt.com

Table 1: Reported Environmental Occurrence of O-Desmethyl Metoprolol

Aquatic System Location Concentration Range
Wastewater Effluent Various Data Not Available
Surface Water Various Data Not Available
Sediment Various Data Not Available

Uptake, Bioconcentration, and Depuration in Aquatic Organisms

The potential for a substance to be taken up and accumulate in the tissues of aquatic organisms is a critical aspect of its ecotoxicological risk profile. There are currently no known studies that have investigated the direct uptake, bioconcentration, and depuration of O-Desmethyl Metoprolol following exposure of aquatic organisms to the compound in water.

Research has instead focused on the uptake of the parent drug, Metoprolol, and the subsequent identification of O-Desmethyl Metoprolol as an internal metabolite. This indicates that aquatic organisms are exposed to ODM systemically after absorbing and metabolizing Metoprolol from their environment. However, without direct studies on ODM, key toxicokinetic parameters remain unknown.

Table 2: Toxicokinetic Parameters for O-Desmethyl Metoprolol in Aquatic Organisms

Species Parameter Value
Data Not Available Bioconcentration Factor (BCF) Not Reported
Data Not Available Uptake Rate Constant (k₁) Not Reported
Data Not Available Depuration Rate Constant (k₂) Not Reported

Effects of O-Desmethyl Metoprolol on Aquatic Organism Physiology and Development

Direct experimental data on the physiological and developmental effects of O-Desmethyl Metoprolol on aquatic organisms are scarce. The primary source of information regarding its potential toxicity comes from generalized hazard statements and studies on the parent compound.

Table 3: Summary of Known Ecotoxicological Effects of O-Desmethyl Metoprolol

Organism Endpoint Observed Effect Concentration
Aquatic Life (General) Long-term hazard May cause long lasting harmful effects scbt.com Not Specified
Zebrafish (Danio rerio) Developmental Toxicity Data Not Available N/A
Invertebrates Physiological Effects Data Not Available N/A

Table 4: List of Chemical Compounds Mentioned

Compound Name Abbreviation
O-Desmethyl Metoprolol ODM

Analytical Methodologies for O Desmethyl Metoprolol Quantification in Biological and Environmental Matrices

Chromatographic Techniques for O-Desmethyl Metoprolol (B1676517) Separation

Chromatography is the cornerstone of O-Desmethyl Metoprolol analysis, providing the necessary separation from endogenous interferences and other drug-related substances. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry are the most prevalent techniques employed.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of O-Desmethyl Metoprolol. The choice of detector is critical and is typically based on the required sensitivity and the nature of the sample matrix.

Fluorescence detection (FLD) is a highly sensitive and specific method for this purpose. nih.gov A method developed for human plasma and urine utilizes fluorescence with an excitation wavelength (Ex) of 216 nm and an emission wavelength (Em) of 312 nm. nih.gov This approach achieves separation on a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and 0.1% trifluoroacetic acid (TFA). nih.gov The assay demonstrates good linearity, with a limit of quantification (LOQ) as low as 2.5 ng/mL in urine. nih.gov

Another sensitive stereoselective assay for the enantiomers of O-Desmethyl Metoprolol in urine also employs HPLC with fluorescence detection. researchgate.net This method utilizes a specialized chiral column to achieve separation of the different stereoisomers before detection. researchgate.net While ultraviolet (UV) detection is a common technique in HPLC, fluorescence detection is often preferred for analyzing metoprolol and its metabolites due to its enhanced sensitivity and selectivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the quantification of O-Desmethyl Metoprolol in biological fluids. This technique offers unparalleled sensitivity and specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios.

A rapid and simple LC-MS/MS method for plasma analysis uses a Luna CN column with an isocratic mobile phase of distilled water and methanol (B129727) containing 0.1% formic acid. nih.gov Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov This setup allows for a total run time of just 3.0 minutes per sample. nih.gov Another method, developed for rat plasma, utilizes an Agilent HC-C18 column and also employs ESI in positive ionization mode for detection. nih.gov These methods are robust and can achieve a lower limit of quantification (LLOQ) of 2 ng/mL for O-Desmethyl Metoprolol. nih.gov

Metoprolol is administered as a racemic mixture, and its metabolism can be stereoselective, making it important to quantify individual enantiomers of its metabolites. (2R)- and (2S)-O-desmethylmetoprolol are major metabolites of (2R)- and (2S)-metoprolol, respectively. nih.gov Enantioselective quantification is achieved using HPLC with chiral stationary phases (CSPs).

The Chiralcel OD column has demonstrated the highest separation factor and resolution for the enantiomers of O-Desmethyl Metoprolol. nih.govresearchgate.net A sensitive assay for analyzing these enantiomers in urine uses a CHIRALCEL OD-RH column, which is packed with cellulose (B213188) tris-(3,5-dimethylphenyl-carbamate). researchgate.net This method employs a mobile phase of 0.2% diethylamine (B46881) in water mixed with acetonitrile in a gradient elution mode to achieve chiral separation. researchgate.net LC-MS/MS methods have also been developed for the chiral analysis of metoprolol metabolites in environmental water samples, investigating various chiral stationary phases to separate the stereoisomers effectively. diva-portal.orgnih.gov

A key advantage of modern chromatographic methods is their ability to simultaneously measure multiple analytes in a single analytical run. Several validated LC-MS/MS methods have been established for the concurrent determination of Metoprolol, O-Desmethyl Metoprolol, and another major metabolite, α-hydroxymetoprolol, in plasma and urine. nih.govnih.govnih.gov

These methods provide a comprehensive pharmacokinetic profile from a small sample volume. For instance, a method using just 50 μL of human plasma can quantify all three compounds with a run time of 3 minutes. nih.gov The linearity of these assays is excellent, covering a wide concentration range suitable for clinical and research applications. nih.govnih.gov

Table 1: Examples of LC-MS/MS Methods for Simultaneous Analysis

Analyte(s)MatrixColumnMobile PhaseDetection ModeLinearity Range (ng/mL)Reference
Metoprolol, α-hydroxymetoprolol, O-desmethylmetoprololHuman PlasmaLuna CNWater:Methanol (60:40, v/v) with 0.1% Formic AcidESI (+) SRM2-500 nih.gov
Metoprolol, α-hydroxymetoprolol, O-desmethylmetoprololRat PlasmaAgilent HC-C18Acetonitrile, Water, Formic AcidESI (+)1.95-4000 nih.gov

Sample Preparation Techniques for O-Desmethyl Metoprolol Analysis

Effective sample preparation is crucial to remove interfering substances from biological matrices and to concentrate the analyte of interest before chromatographic analysis.

Protein Precipitation

Protein precipitation is a straightforward and widely used technique for preparing plasma samples. It involves adding an organic solvent to the plasma to denature and precipitate proteins, which can then be removed by centrifugation. A simple and specific LC-MS/MS method for the simultaneous determination of Metoprolol, α-hydroxymetoprolol, and O-Desmethyl Metoprolol in rat plasma utilizes protein precipitation for sample cleanup. nih.gov This approach is favored for its simplicity and speed, making it suitable for high-throughput analysis.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution by sorption onto a solid sorbent. sigmaaldrich.com In the analysis of O-Desmethyl Metoprolol, SPE is employed to isolate the metabolite from complex matrices such as plasma, urine, and wastewater.

The SPE process involves several steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. sigmaaldrich.com For O-Desmethyl Metoprolol, a polymeric reversed-phase sorbent can be utilized, which offers the advantage of yielding purer sample extracts compared to methods like protein precipitation. nih.gov The choice of sorbent and solvents is critical and depends on the physicochemical properties of O-Desmethyl Metoprolol and the sample matrix. For instance, in the analysis of Metoprolol and its metabolites, a liquid-liquid extraction with diethyl ether-dichloromethane has been used prior to chromatographic separation. scispace.com

Recent advancements in SPE include the use of microcrystalline cellulose as a sorbent in dispersive solid-phase extraction (d-SPE), which is an eco-friendly alternative to conventional sorbents. nih.gov This technique has been successfully applied to the detection of Metoprolol in plasma and wastewater. nih.gov

A typical SPE method for a related compound, Metoprolol, in pediatric plasma samples involved conditioning a C18 cartridge with methanol and water, followed by sample loading, washing with water and a methanol/water mixture, and elution with a methanol/acetic acid mixture. This method demonstrated good recovery and precision.

Here is an interactive data table summarizing a generic SPE method:

StepDescriptionExample Solvent/Solution
Conditioning Wets the sorbent to ensure consistent interaction with the sample.Methanol
Equilibration Primes the sorbent with a solution similar to the sample matrix to maximize retention.Water or Buffer
Sample Loading The sample containing O-Desmethyl Metoprolol is passed through the sorbent.Plasma, Urine, or Water Sample
Washing Removes interfering substances from the sorbent.Water or a weak organic solvent mixture
Elution A solvent is used to disrupt the binding of O-Desmethyl Metoprolol to the sorbent, releasing it for collection.Methanol with or without an acid/base modifier

Dried Blood Spot (DBS) Sampling for O-Desmethyl Metoprolol Analysis

Dried Blood Spot (DBS) sampling is a microsampling technique that offers significant advantages for the analysis of drugs and their metabolites, including O-Desmethyl Metoprolol. tandfonline.comnih.gov This method involves spotting a small volume of whole blood onto a specialized filter card, which is then dried and stored until analysis. tandfonline.com DBS sampling is minimally invasive, requires a small sample volume, and simplifies sample collection, transportation, and storage. capitainer.comeur.nl

For the analysis of O-Desmethyl Metoprolol, a sensitive and enantioselective LC-MS/MS method has been developed and validated using the DBS technique. tandfonline.comnih.gov In this method, a 5-mm disc is punched from the center of the dried blood spot and extracted. tandfonline.com The extraction process typically involves the use of an organic solvent to elute the analyte from the filter paper. tandfonline.com

The stability of the analyte on the DBS card is a critical factor. For O-Desmethyl Metoprolol, studies have shown that the compound is stable on the DBS cards for extended periods when stored appropriately. tandfonline.com The DBS method has been successfully applied to the simultaneous determination of individual enantiomers of Metoprolol and O-Desmethyl Metoprolol in human whole blood. tandfonline.comnih.gov

Validation of Analytical Methods for O-Desmethyl Metoprolol

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. gavinpublishers.com The validation of analytical methods for O-Desmethyl Metoprolol quantification involves assessing several key parameters as outlined by international guidelines. asianpubs.org

Selectivity and Linearity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gavinpublishers.com For O-Desmethyl Metoprolol, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. tandfonline.com In LC-MS/MS methods, selectivity is further enhanced by monitoring specific precursor-to-product ion transitions.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov For O-Desmethyl Metoprolol, linearity is typically evaluated by analyzing a series of calibration standards over a specific concentration range. A linear relationship is established by plotting the peak area response against the concentration, and the correlation coefficient (r²) is calculated. For a validated LC-MS/MS method for Metoprolol and its metabolites, including O-Desmethyl Metoprolol, the linearity was established over a concentration range of 1.95-4000 ng/mL. nih.gov Another study showed excellent linearity with a correlation coefficient of 0.9996. researchgate.net

Accuracy, Precision, and Stability

Accuracy refers to the closeness of the measured value to the true value. iajpr.com It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. nih.gov For O-Desmethyl Metoprolol, accuracy is typically assessed at low, medium, and high concentration levels. In one study, the accuracy for Metoprolol and its metabolites was reported to be in the range of 95.20%–99.96%. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov For the analysis of Metoprolol and its metabolites, the intra- and inter-day precision was found to be less than 15%. researchgate.net

Stability of the analyte in the biological matrix is evaluated under various conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. tandfonline.com

Matrix Effects and Recovery

Matrix effects are the influence of co-eluting, undetected matrix components on the ionization of the target analyte in LC-MS/MS analysis. biotage.com These effects can lead to ion suppression or enhancement, affecting the accuracy and precision of the method. The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution at the same concentration. biotage.com For a method analyzing Metoprolol and its metabolites, the matrix effect was in the range of 93.67%–104.19%. researchgate.net

Recovery is the efficiency of the extraction procedure. biotage.com It is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. biotage.com A high and consistent recovery is desirable for a reliable analytical method. For Metoprolol and its metabolites, the extraction recovery was found to be in the range of 76.06%–95.25%. researchgate.net

Below is an interactive data table summarizing validation parameters from a representative study on Metoprolol and its metabolites:

Validation ParameterO-Desmethyl Metoprolol
Linearity Range 1.95 - 4000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy 95.20% - 99.96%
Precision (RSD) < 15%
Matrix Effect 93.67% - 104.19%
Recovery 76.06% - 95.25%

Clinical Significance and Pharmacogenetic Implications of O Desmethyl Metoprolol

O-Desmethyl Metoprolol (B1676517) as a Biomarker for CYP2D6 Activity

The metabolism of metoprolol occurs through three primary oxidative pathways: α-hydroxylation, O-demethylation, and N-dealkylation. mdpi.com The O-demethylation pathway produces the O-Desmethyl Metoprolol metabolite. While both α-hydroxylation and O-demethylation are mediated by CYP2D6, the α-hydroxylation pathway is considered almost exclusively dependent on this enzyme. mdpi.com In contrast, O-demethylation also receives a notable contribution from other enzymes. frontiersin.orgclinpgx.org

Studies using human liver microsomes have shown that after inhibition of CYP2D6, a residual activity of 19% for O-demethylation of metoprolol remains, attributed to other enzymes. frontiersin.org For this reason, the metabolic ratio of α-hydroxymetoprolol to the parent metoprolol is often considered a more specific biomarker for CYP2D6 phenotyping. mdpi.com Nevertheless, as a major metabolic route, the rate of O-Desmethyl Metoprolol formation remains a significant indicator of CYP2D6 enzymatic function.

Correlation with CYP2D6 Genotypes and Phenotypes

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant inter-individual variability in metabolic capacity. clinpgx.org Individuals can be classified into distinct phenotype groups based on their genetic makeup (genotype), which determines the enzyme's level of activity. nih.gov

These phenotypes directly correlate with the pharmacokinetics of metoprolol and, consequently, the formation of its metabolites. clinpgx.orgnih.gov In individuals with no CYP2D6 enzyme activity, known as Poor Metabolizers (PMs), the plasma concentrations of metoprolol can be approximately five to six times higher than in those with normal enzyme function, known as Normal or Extensive Metabolizers (NMs or EMs). mdpi.comclinpgx.org This is a direct result of impaired clearance, leading to significantly reduced formation of both α-hydroxymetoprolol and O-Desmethyl Metoprolol. Conversely, Ultrarapid Metabolizers (UMs), who have increased enzyme activity, clear the drug much faster, leading to higher production of metabolites. clinpgx.org

The stereochemistry of metoprolol also plays a role; the R-enantiomer of metoprolol is predominantly metabolized via O-demethylation, and this process is efficiently catalyzed by CYP2D6. nih.gov This suggests that the impact of CYP2D6 genotype is particularly pronounced for the O-demethylation pathway.

Table 1: Correlation of CYP2D6 Phenotype with Metoprolol Metabolism
CYP2D6 PhenotypeTypical Activity ScoreDescription of Enzyme ActivityExpected Impact on Metoprolol Plasma LevelsExpected Impact on O-Desmethyl Metoprolol Formation
Ultrarapid Metabolizer (UM)>2.25IncreasedSignificantly LowerSignificantly Higher
Normal Metabolizer (NM)1.25–2.25Normal / Fully FunctionalNormal (Baseline)Normal (Baseline)
Intermediate Metabolizer (IM)>0–&lt;1.25DecreasedHigherLower
Poor Metabolizer (PM)0Absent / No FunctionSignificantly HigherSignificantly Lower

Utility in Pharmacogenetic Dosing Strategies

The strong correlation between CYP2D6 genotype and metoprolol exposure has led to the development of pharmacogenetic dosing guidelines by bodies such as the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenomics Working Group (DPWG). clinpgx.orgnih.gov These guidelines aim to optimize therapy by adjusting dosing based on a patient's predicted metabolic phenotype.

For instance, the DPWG recommends that for CYP2D6 Poor Metabolizers, clinicians should consider prescribing no more than 25% of the standard dose or selecting an alternative drug not metabolized by CYP2D6. nih.gov For Intermediate Metabolizers, a dose reduction to 50% of the standard dose is suggested. nih.gov The utility of O-Desmethyl Metoprolol as a biomarker lies in its potential to aid in phenotyping. By measuring the levels of this metabolite relative to the parent drug, clinicians can gain insight into a patient's CYP2D6 activity, which can then be used to guide the application of these dosing strategies, thereby personalizing treatment.

Drug-Drug and Drug-Herb Interactions Involving O-Desmethyl Metoprolol Formation or Clearance

The formation of O-Desmethyl Metoprolol is susceptible to interactions with co-administered drugs or herbal products that can alter the activity of the metabolizing enzymes. These interactions can significantly change the pharmacokinetic profile of metoprolol.

Impact of CYP2D6 Inhibitors and Inducers on O-Desmethyl Metoprolol Levels

CYP2D6 Inhibitors : Co-administration of metoprolol with strong inhibitors of CYP2D6 can mimic the genetic profile of a Poor Metabolizer, a phenomenon known as phenoconversion. nih.gov Commonly prescribed drugs that are potent CYP2D6 inhibitors include bupropion, fluoxetine, paroxetine, and quinidine (B1679956). nih.govnih.gov These inhibitors block the metabolic activity of the CYP2D6 enzyme, leading to a sharp decrease in the formation of O-Desmethyl Metoprolol and a corresponding increase in the plasma concentration of the parent drug, metoprolol. nih.govnih.gov For example, studies on tramadol, another CYP2D6 substrate, showed that the potent inhibitor quinidine decreased the formation of its O-desmethyl metabolite by 52%. nih.gov A similar magnitude of effect would be expected on the O-demethylation of metoprolol.

CYP2D6 Inducers : Unlike many other CYP enzymes, CYP2D6 is generally considered non-inducible. clinpgx.org Studies involving the potent inducer rifampicin (B610482) have shown that it does not increase the expression of CYP2D6 mRNA. frontiersin.org However, rifampicin was found to increase the O-demethylation of metoprolol. frontiersin.org This occurs because rifampicin induces other enzymes (e.g., CYP3A4, CYP2B6, CYP2C9) that also contribute to this metabolic pathway, as discussed below. frontiersin.orgclinpgx.org

Influence of Other Drug-Metabolizing Enzymes on O-Desmethyl Metoprolol Interactions

Metoprolol is not exclusively metabolized by CYP2D6. clinpgx.org In vitro inhibition studies have demonstrated that the enzymes CYP3A4, CYP2B6, and CYP2C9 collectively contribute to approximately 19% of metoprolol's O-demethylation. clinpgx.org

This multi-enzyme involvement has significant implications for drug interactions. Drugs that inhibit or induce these secondary enzymes can also affect the levels of O-Desmethyl Metoprolol. For instance, co-administration of metoprolol with a strong inducer of CYP3A4, such as rifampicin, leads to an increase in the formation of O-Desmethyl Metoprolol because the induced CYP3A4 enzyme enhances this metabolic pathway. frontiersin.org Conversely, a drug that inhibits CYP3A4 could potentially decrease the formation of O-Desmethyl Metoprolol, particularly in individuals who are CYP2D6 Poor Metabolizers, where these alternative pathways become more critical for drug clearance.

Table 2: Impact of Interacting Substances on O-Desmethyl Metoprolol (ODM) Formation
Type of Interacting SubstanceExample(s)Mechanism of ActionExpected Effect on ODM Levels
Strong CYP2D6 InhibitorQuinidine, Fluoxetine, ParoxetineBlocks the primary metabolic pathway for ODM formation.Significant Decrease
CYP3A4/2B6/2C9 InducerRifampicinIncreases activity of secondary pathways for ODM formation.Increase
Herbal Product (CYP Inhibitor)Goldenseal, potentially othersMay inhibit CYP2D6 or other contributing enzymes.Potential Decrease

Specific Interaction Studies Affecting O-Desmethyl Metoprolol Pharmacokinetics

While many interaction studies focus on the parent drug, metoprolol, some have investigated the effects on its metabolites. A study evaluating the herb-drug interaction between metoprolol and breviscapine (B1142295) in rats measured the plasma concentrations of metoprolol and its metabolites, including O-Desmethyl Metoprolol. The results of this specific study suggested that breviscapine had a negligible effect on the pharmacokinetics of metoprolol and its metabolites.

Another study investigated the potential of metoprolol's metabolites themselves to act as inhibitors of CYP enzymes. nih.gov The research found that O-Desmethyl Metoprolol, which circulates in significant concentrations, was not an inhibitor of CYP3A4. nih.gov

Regarding herbal interactions, products like goldenseal are known to interact with metoprolol, and some herbs such as Nigella sativa have been shown to inhibit CYP3A4 and CYP2C9, which could theoretically impact O-Desmethyl Metoprolol formation. medindia.netnih.gov However, there is generally not enough information to definitively say that most herbal remedies are safe to take with metoprolol, as they are not tested in the same way as prescription medicines. www.nhs.uk Patients are typically advised to avoid herbs such as Kava-Kava, valerian, ginseng, licorice, and hawthorn when taking metoprolol due to potential interactions. medindia.net

Role of O-Desmethyl Metoprolol in Variability of Metoprolol Response

The clinical response to metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, exhibits significant inter-individual variability. This variability is largely attributed to the pharmacogenetics of its metabolism, in which the formation of O-desmethyl metoprolol plays a pivotal role. O-desmethyl metoprolol is a major, pharmacologically active metabolite of metoprolol, formed predominantly through the action of the cytochrome P450 2D6 (CYP2D6) enzyme. Genetic polymorphisms in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers. This genetic variation is a primary determinant of the plasma concentrations of metoprolol and, consequently, the therapeutic and adverse outcomes of the drug.

Contribution to Therapeutic Efficacy or Adverse Drug Reactions of Metoprolol

In individuals with reduced CYP2D6 activity (poor metabolizers), the conversion of metoprolol to O-desmethyl metoprolol is impaired. This leads to significantly elevated plasma concentrations of the parent drug. The accumulation of metoprolol can result in an exaggerated pharmacological response, increasing the risk of adverse drug reactions such as bradycardia (an abnormally slow heart rate), hypotension (low blood pressure), and other side effects. Conversely, in ultrarapid metabolizers, metoprolol is quickly converted to O-desmethyl metoprolol and other metabolites, leading to lower than expected plasma concentrations of metoprolol. This can potentially result in a diminished therapeutic effect, with inadequate control of blood pressure or angina.

The following table summarizes the influence of CYP2D6 phenotype on metoprolol metabolism and the associated clinical implications.

CYP2D6 PhenotypeMetabolism of Metoprolol to O-Desmethyl MetoprololResulting Metoprolol Plasma ConcentrationPotential Clinical Outcome
Poor MetabolizerSignificantly reducedMarkedly increasedIncreased risk of adverse effects (e.g., bradycardia, hypotension)
Intermediate MetabolizerModerately reducedIncreasedPotential for increased adverse effects
Extensive (Normal) MetabolizerNormalExpected therapeutic levelsStandard therapeutic response
Ultrarapid MetabolizerIncreasedDecreasedPotential for reduced therapeutic efficacy

Consideration in Personalized Medicine Approaches for Metoprolol Therapy

The profound influence of CYP2D6-mediated metabolism on metoprolol exposure has made it a key consideration in personalized medicine. The goal is to tailor metoprolol therapy to an individual's genetic makeup to optimize efficacy and minimize adverse reactions.

The primary application of pharmacogenetics in metoprolol therapy is the use of CYP2D6 genotyping. Pre-emptive genotyping can identify patients who are poor or ultrarapid metabolizers, allowing for dose adjustments before initiating treatment. For poor metabolizers, a lower starting dose of metoprolol may be recommended to avoid toxicity, while for ultrarapid metabolizers, a higher dose may be necessary to achieve the desired therapeutic effect.

An alternative or complementary approach to genotyping is the use of therapeutic drug monitoring (TDM). This can involve measuring the plasma concentrations of metoprolol and its metabolites. The metabolic ratio (MR), calculated as the concentration of metoprolol divided by the concentration of a metabolite like O-desmethyl metoprolol, can serve as a phenotypic marker of CYP2D6 activity. Studies have shown that the urinary or plasma ratios of metoprolol to its metabolites, including O-desmethyl metoprolol, are closely correlated with CYP2D6 activity. This suggests that these ratios could be a simpler and more cost-effective method than genotyping for classifying patients' metabolic status and guiding individualized dosing.

The table below outlines personalized medicine strategies for metoprolol therapy based on metabolizer status.

Metabolizer PhenotypePersonalized Medicine ApproachRationale
Poor MetabolizerConsider a lower starting dose of metoprolol and titrate cautiously based on clinical response and tolerance.To mitigate the risk of adverse drug reactions due to high metoprolol concentrations.
Intermediate MetabolizerStandard dosing is generally appropriate, but with awareness of the potential for higher metoprolol exposure.To balance efficacy and the potential for adverse effects.
Extensive (Normal) MetabolizerStandard dosing recommendations apply.To achieve the expected therapeutic outcomes.
Ultrarapid MetabolizerConsider a higher dose of metoprolol or an alternative beta-blocker not metabolized by CYP2D6.To ensure therapeutic efficacy and avoid treatment failure.

Future Directions in O Desmethyl Metoprolol Research

Elucidation of Undiscovered Metabolic Pathways and Enzymes

The metabolism of Metoprolol (B1676517) to O-Desmethyl Metoprolol is primarily attributed to the polymorphic cytochrome P450 enzyme, CYP2D6. However, recent studies have indicated that other enzymes may also play a role, particularly when CYP2D6 activity is compromised. Future research in this area will be critical for a more complete understanding of Metoprolol's disposition and the clinical significance of O-Desmethyl Metoprolol.

One of the key future research avenues is to fully characterize the contribution of other CYP enzymes, such as CYP3A4, CYP2B6, and CYP2C9, in the O-demethylation of Metoprolol. While some studies have suggested their involvement, the precise extent of their contribution under various physiological and pathological conditions remains to be quantified.

Further research should also focus on identifying novel, undiscovered metabolic pathways for O-Desmethyl Metoprolol. This could involve the use of advanced analytical techniques, such as high-resolution mass spectrometry, to screen for previously unidentified metabolites in biological samples from individuals with different CYP2D6 genotypes. The subsequent step would be to identify the enzymes responsible for these novel pathways, which may include non-CYP enzymes.

A deeper understanding of the enzymatic pathways involved in O-Desmethyl Metoprolol metabolism will have significant implications for personalized medicine. For instance, it could help in predicting the risk of altered Metoprolol metabolism in patients with specific genetic variations or those taking co-medications that may inhibit or induce the relevant enzymes.

Enzyme Known/Suspected Role in O-Desmethyl Metoprolol Formation Future Research Focus
CYP2D6 Primary enzyme responsible for O-demethylation of Metoprolol.Investigating the impact of rare CYP2D6 variants on O-Desmethyl Metoprolol formation and clearance.
CYP3A4 Minor contribution to O-demethylation.Quantifying its role in different populations and in the presence of CYP3A4 inducers/inhibitors.
CYP2B6 Minor contribution to O-demethylation.Elucidating its specific contribution and clinical relevance.
CYP2C9 Minor contribution to O-demethylation.Determining the significance of its role, particularly in individuals with reduced CYP2D6 and CYP3A4 activity.
Unknown Enzymes Potential for undiscovered pathways.Identification of novel enzymes and pathways involved in O-Desmethyl Metoprolol metabolism and clearance.

Advanced Pharmacokinetic-Pharmacodynamic Modeling of O-Desmethyl Metoprolol

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool for understanding the relationship between drug exposure and its therapeutic effects. While PK models for Metoprolol exist, there is a clear need for the development of advanced PK/PD models that specifically focus on O-Desmethyl Metoprolol.

Future research in this area should aim to develop sophisticated physiologically based pharmacokinetic (PBPK) models for O-Desmethyl Metoprolol. These models would incorporate key physiological parameters, such as organ blood flow and tissue composition, to simulate the absorption, distribution, metabolism, and excretion (ADME) of the metabolite in different patient populations.

A crucial aspect of this research will be to accurately parameterize these models using high-quality in vitro and in vivo data. This will involve conducting dedicated studies to determine the tissue partitioning, plasma protein binding, and intrinsic clearance of O-Desmethyl Metoprolol.

Advanced PK/PD modeling of O-Desmethyl Metoprolol will be instrumental in predicting its exposure and response in special populations, such as individuals with renal or hepatic impairment, and in guiding dose adjustments for Metoprolol to optimize therapeutic outcomes.

Comprehensive Toxicological Profiling and Environmental Risk Assessment

The increasing presence of pharmaceuticals in the environment is a growing concern. While the environmental risk of Metoprolol has been assessed, there is a significant knowledge gap regarding the ecotoxicity of its metabolites, including O-Desmethyl Metoprolol.

A critical future research direction is to conduct a comprehensive toxicological profiling of O-Desmethyl Metoprolol. This would involve a battery of in vitro and in vivo studies to assess its potential for acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

In parallel, a thorough environmental risk assessment of O-Desmethyl Metoprolol is urgently needed. This should include studies to determine its persistence, bioaccumulation, and toxicity in various aquatic organisms, such as algae, invertebrates, and fish. The current approach of assuming that metabolites have the same ecotoxicity as the parent compound is a significant oversimplification and may not accurately reflect the true environmental risk.

The findings from these toxicological and ecotoxicological studies will be essential for developing more accurate environmental risk assessments for Metoprolol and for informing regulatory decisions regarding its use and disposal.

Assessment Area Current Status for O-Desmethyl Metoprolol Future Research Needs
Human Toxicology Limited data available.Comprehensive profiling for acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.
Environmental Fate Largely unknown.Studies on persistence, degradation, and partitioning in environmental compartments.
Ecotoxicity Data is lacking; often assumed to be similar to Metoprolol.Assessment of toxicity to a range of aquatic and terrestrial organisms.
Risk Assessment Based on assumptions due to lack of data.Development of a data-driven environmental risk assessment specific to O-Desmethyl Metoprolol.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

Accurate and sensitive analytical methods are fundamental for advancing research on O-Desmethyl Metoprolol. Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for its quantification in biological matrices.

While existing methods are effective, there is always a need for innovation. Future research should focus on the development of novel analytical techniques that offer even greater sensitivity, specificity, and throughput. This could involve exploring the use of advanced mass spectrometry platforms, such as high-resolution Orbitrap or time-of-flight (TOF) analyzers, which can provide more detailed structural information and improved detection limits.

Another promising area is the development of high-throughput analytical methods, which would be particularly valuable for large-scale clinical and environmental monitoring studies. This could be achieved through the implementation of automated sample preparation techniques and the use of ultra-high-performance liquid chromatography (UHPLC) systems that offer faster analysis times without compromising separation efficiency.

Furthermore, the development of novel detection methods, such as biosensors or immunoassays, could provide rapid and cost-effective tools for the screening of O-Desmethyl Metoprolol in various samples.

Exploration of O-Desmethyl Metoprolol's Potential as a Pharmacological Agent or Prodrug

O-Desmethyl Metoprolol is known to be a pharmacologically active metabolite, although it is less potent than Metoprolol. However, its full pharmacological profile has not been extensively characterized. Future research should aim to explore the potential of O-Desmethyl Metoprolol as a pharmacological agent in its own right or as a lead compound for the development of new drugs.

This research should involve a comprehensive evaluation of its receptor binding profile, including its affinity and selectivity for different beta-adrenergic receptor subtypes and other potential off-target receptors. Functional assays should also be conducted to determine its intrinsic activity at these receptors.

Another intriguing possibility is to explore the potential of O-Desmethyl Metoprolol as a prodrug. A prodrug is an inactive or less active compound that is converted to an active drug in the body. It may be possible to design and synthesize derivatives of O-Desmethyl Metoprolol that have improved pharmacokinetic properties, such as enhanced bioavailability or a longer half-life, and are efficiently converted to the active metabolite in vivo.

Integration of Multi-Omics Data for Deeper Understanding of O-Desmethyl Metoprolol Disposition and Effects

The advent of "multi-omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the disposition and effects of O-Desmethyl Metoprolol. Future research should focus on integrating data from various omics platforms, including genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive systems-level models.

Genomic studies can identify genetic variants in drug-metabolizing enzymes and transporters that influence the pharmacokinetics of O-Desmethyl Metoprolol. Transcriptomics and proteomics can reveal changes in gene and protein expression in response to O-Desmethyl Metoprolol exposure, providing insights into its mechanisms of action and potential toxicity.

Q & A

Q. What are the key physicochemical properties of O-Desmethyl Metoprolol, and how do they influence its stability in experimental settings?

O-Desmethyl Metoprolol (CAS 62572-94-5) has a molecular weight of 253.34 g/mol and a molecular formula of C₁₄H₂₃NO₃. Its IUPAC name is 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol. Stability studies indicate no significant thermal decomposition under standard storage conditions (-20°C), but it may react with strong oxidants, producing CO, CO₂, and nitrogen oxides . Solubility data and spectroscopic properties (e.g., SMILES: CC(C)NCC(O)COc1ccc(CCO)cc1) are critical for designing dissolution tests or chromatographic separations .

Q. What safety precautions are essential when handling O-Desmethyl Metoprolol in laboratory settings?

The compound is classified under GHS Category 4 for acute oral toxicity (H302). Key precautions include:

  • Avoid inhalation/ingestion; use PPE (gloves, lab coats) and fume hoods.
  • Store at -20°C in airtight containers, segregated from oxidizers.
  • Dispose via certified hazardous waste protocols to prevent environmental contamination .

Q. How is O-Desmethyl Metoprolol identified and quantified in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity for metabolites. For example, Lennard et al. (1982) quantified it in human plasma using reversed-phase HPLC with UV detection, validating the method via linearity (R² > 0.99) and recovery rates (85–95%) . Internal standards like deuterated analogs (e.g., O-Desmethyl Metoprolol-d5) improve precision .

Advanced Research Questions

Q. What methodological challenges arise in reconciling conflicting toxicity data for O-Desmethyl Metoprolol across studies?

Discrepancies in acute toxicity classifications (e.g., oral vs. dermal LD₅₀) often stem from variations in test models (e.g., rodent vs. in vitro assays). To resolve contradictions:

  • Perform dose-response studies under standardized OECD guidelines.
  • Cross-validate using alternative endpoints (e.g., cytotoxicity assays in HepG2 cells).
  • Account for batch-specific impurities, which may modulate toxicity .

Q. How can eco-friendly spectrophotometric methods be optimized for O-Desmethyl Metoprolol analysis in pharmaceutical formulations?

Ukrainian researchers demonstrated a "green" approach using bromophenol blue (BPB) in dimethylformamide-free media, achieving λₐᵦˢ = 600 nm with a detection limit of 0.2 µg/mL . Key steps:

  • Validate specificity via interference studies with structurally similar metabolites (e.g., α-Hydroxy Metoprolol).
  • Compare accuracy/precision against HPLC-UV (e.g., %RSD < 2% for intraday assays).
  • Use chemometric tools (e.g., PLS regression) to handle matrix effects in tablet extracts .

Q. What experimental designs are recommended for studying the metabolic pathways of O-Desmethyl Metoprolol in vivo?

  • Isotope-Labeled Tracers : Administer deuterated Metoprolol to track O-demethylation kinetics via CYP2D6 using hepatic microsomes. Monitor metabolites via high-resolution MS .
  • Knockout Models : Use CYP2D6-deficient rodent models to isolate alternative pathways (e.g., CYP3A4-mediated oxidation).
  • Pharmacokinetic Modeling : Integrate plasma concentration-time profiles with compartmental models to estimate clearance rates and metabolite half-lives .

Q. How can researchers address gaps in ecotoxicological data for O-Desmethyl Metoprolol?

Current SDS sheets lack data on aquatic toxicity (e.g., LC₅₀ for Daphnia magna). Proposed strategies:

  • Conduct OECD 211 sediment-water partitioning studies to assess bioaccumulation potential.
  • Use quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives.
  • Collaborate with regulatory bodies to align testing with REACH guidelines .

Methodological Guidance for Data Analysis

  • Contradiction Resolution : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate conflicting toxicity or metabolic data .
  • Green Chemistry Alignment : Prioritize methods with minimal solvent use (e.g., UPLC over HPLC) and non-toxic reagents (e.g., water-based mobile phases) .
  • Metadata Standards : Use controlled vocabularies (e.g., ORCID, MeSH) to enhance data reproducibility and interoperability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Demethylmetoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
O-Demethylmetoprolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.